![molecular formula C13H13Cl2N3OS B2702719 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 391226-05-4](/img/structure/B2702719.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide, also known as DPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTA is a member of the thiadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
Herbicidal Activity
A study by Duan et al. (2010) discusses the design, synthesis, and herbicidal activity of S (−)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives. These compounds, related to the chemical structure , showed moderate inhibitory activities against the roots and stalks of monocotyledon and dicotyledon plants. The chiral compounds demonstrated improved herbicidal activities compared to their racemic counterparts, highlighting the potential use of thiadiazol derivatives in herbicides (Duan, Zhao, & Zhang, 2010).
Pesticide Residue Formation
Research by Bartha (1969) found that when certain herbicides, including N-(3,4-dichlorophenyl)-propionamide, were applied in combination, they transformed in soil into an unexpected residue, known as asymmetric 3,3',4-trichloro-4'-methylazobenzene. This study suggests that compounds related to N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide can interact with other chemicals in the environment to form new compounds (Bartha, 1969).
Antimicrobial Agents
Sah et al. (2014) synthesized derivatives from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which showed moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, Penicillium species, and Candida albicans. This study suggests the potential of thiadiazole derivatives, similar to this compound, in developing antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anticonvulsant and Muscle Relaxant Activities
Sharma et al. (2013) reported on compounds including 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives, which were evaluated for anticonvulsant and muscle relaxant activities. Some compounds showed promising results in protection against tonic hind limb extensor phase in maximal electroshock model (MES) and in pentylenetetrazole model (PTZ), indicating the potential of these derivatives in medical applications (Sharma, Verma, Sharma, & Prajapati, 2013).
Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and tested their anti-tobacco mosaic virus activity. Compounds 7b and 7i showed certain levels of antiviral activity, suggesting the use of thiadiazole derivatives in antiviral research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Structural and Molecular Studies
Kerru et al. (2019) conducted a comparison between observed and DFT calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. This study provides valuable insights into the molecular and electronic properties of thiadiazole compounds, which can inform the design of new chemical entities for specific applications (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, & Jonnalagadda, 2019).
Corrosion Inhibition
Bentiss et al. (2007) investigated 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in HCl solution. Some compounds showed good inhibition properties, indicating the potential of thiadiazole derivatives in corrosion protection applications (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Propriétés
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-6-5-8(14)7-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLACBKZVRIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
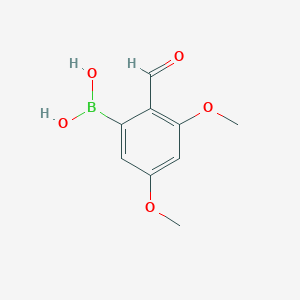
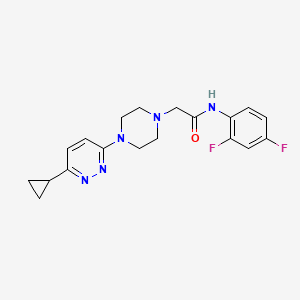
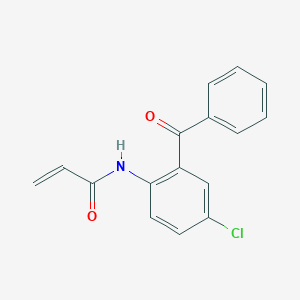
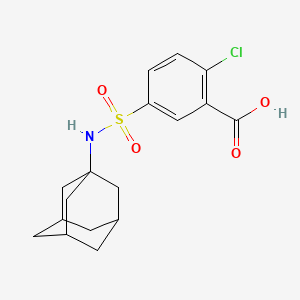
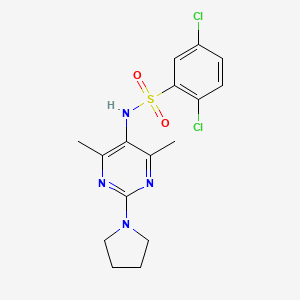
![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2702645.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2702647.png)
![[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone](/img/structure/B2702648.png)
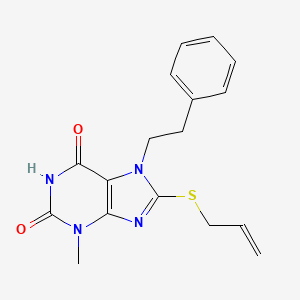

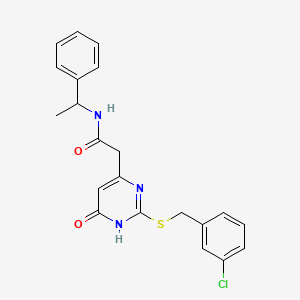
![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)

